REACTION_CXSMILES
|
C[C:2]1[C:8](C)=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C[C:11]1[C:17](C)=[C:16](I)[CH:15]=[CH:14][C:12]=1[NH2:13].NC1C=CC=CC=1.CC1C(C)=C(I)C=CC=1N=C=S.[OH:39]CCN.O=S(Cl)[Cl:45]>>[NH2:4][C:3]1([CH2:2][OH:39])[CH2:5][CH2:6][CH2:7][CH2:8]1.[ClH:45].[NH2:13][C:12]1([CH2:11][Cl:45])[CH2:14][CH2:15][CH2:16][CH2:17]1 |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC=C1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
2,3-dimethyl-4-iodophenyl isothiocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1C)I)N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCCC1)CO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1(CCCC1)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |